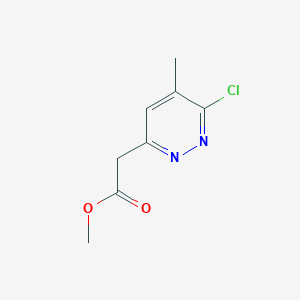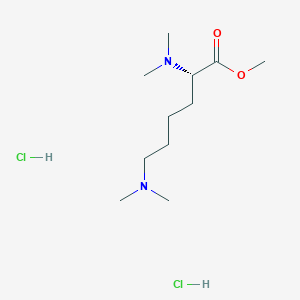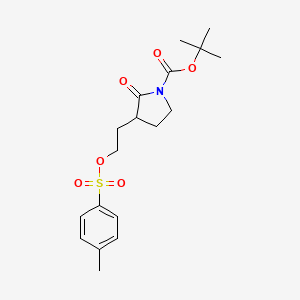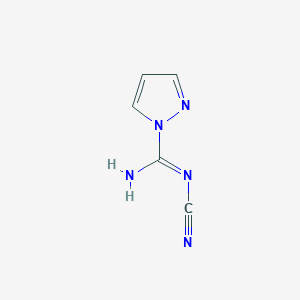
Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate
Overview
Description
“Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate” is a chemical compound with the CAS Number: 1408074-63-4 . It has a molecular weight of 200.62 and its IUPAC name is methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClN2O2/c1-5-3-6 (4-7 (12)13-2)10-11-8 (5)9/h3H,4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid, semi-solid, or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Nucleophilic Displacement Reactions : A study by Adembri et al. (1976) explored the reactivity of a similar compound, Methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles. It was found that only the chlorine atom at position 6 was displaced with hydrazine, while both chlorine atoms were displaced with diluted hydrochloric acid, revealing insights into the reactivity of such compounds (Adembri, Sio, Nesi, & Scotton, 1976).
Corrosion Inhibition : Ghazoui et al. (2017) studied a related compound, Ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, for its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid. Their findings suggest this compound acts as a mixed inhibitor, significantly reducing corrosion (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).
Structural Analysis and Synthesis : Sallam et al. (2021) synthesized and analyzed the structure of a compound with a similar pyridazine analog, demonstrating its pharmaceutical importance. The compound was elucidated using various spectroscopic techniques and X-ray diffraction, highlighting the structural versatility of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Analgesic and Anti-inflammatory Activity : A study by Duendar et al. (2007) synthesized derivatives of a similar compound, Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate, and tested them for analgesic and anti-inflammatory activities. The compounds showed significant activity without gastric ulcerogenic effects (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Catecholase Activity Investigation : Research by Saddik et al. (2012) investigated the catecholase activity of pyridazinone- and thiopyridazinone-based ligands, including derivatives similar to Methyl (6-chloro-5-methyl-pyridazin-3-yl)acetate. This study demonstrates the compound's potential in mimicking microorganism activities in oxygen activation (Saddik, Abrigach, Benchat, El Kadiri, Hammouti, & Touzani, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H313, H315, H320, indicating that it may be harmful if swallowed, may be harmful in contact with skin, causes skin irritation, and causes eye irritation . Precautionary statements include P202, P261, P280, P304, P305, P338, P340, P351, suggesting measures to prevent exposure and manage risks .
properties
IUPAC Name |
methyl 2-(6-chloro-5-methylpyridazin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-6(4-7(12)13-2)10-11-8(5)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPBLHBBWSDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)



